3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine
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Overview
Description
3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine is an organic compound that belongs to the class of compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the design and synthesis of 1-substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives . Another study reported the synthesis of a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques . For example, one study used molecular docking analysis to investigate the interactions of 1-substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives with the gibberellin insensitive DWARF1 (GID1) receptor .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques . For example, one study reported the properties of 3-[3-(trifluoromethyl)phenyl]propan-1-ol, a related compound, including its refractive index, boiling point, and density .Safety and Hazards
The safety and hazards associated with 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine can be assessed based on safety data sheets and other resources . For example, 3-(Trifluoromethyl)phenyl isocyanate, a related compound, is classified as a combustible liquid and can cause skin irritation, serious eye damage, and respiratory irritation .
Future Directions
The future directions for the research and development of 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine could involve exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals, given the widespread use of trifluoromethyl-containing compounds in these areas .
Mechanism of Action
Target of Action
A structurally similar compound, n-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, has been reported to target the serine/threonine-protein kinase pim-1 in humans .
Biochemical Pathways
The degradation of fluorinated drugs has been studied, and it has been found that microorganisms can biotransform these compounds, potentially affecting various biochemical pathways .
Result of Action
A structurally similar compound, 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea (s8), has been reported to exhibit significantly higher promoting activity with respect to arabidopsis thaliana hypocotyl elongation and rice germination than gibberellin a3 (ga3) .
Action Environment
Safety data sheets indicate that it is a combustible material and that its vapors may form explosive mixtures with air . This suggests that the compound’s action could potentially be influenced by environmental factors such as temperature and air composition.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2-thiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)7-3-1-2-6(4-7)9-8(14)5-16-15-9/h1-5H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYYVXZGRFSNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NSC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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